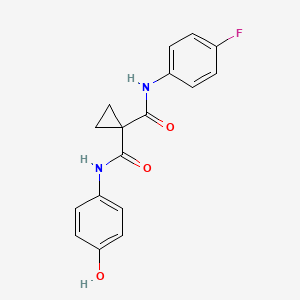

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Descripción general

Descripción

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a synthetic organic compound that features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide typically involves the following steps:

Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Substitution Reactions:

Amidation: The final step involves the formation of the amide bonds, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LAH).

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LAH), borane complexes.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 314.31 g/mol

- Structural Characteristics : The compound features a cyclopropane core with two aromatic substituents, which contribute to its biological activity and stability.

Medicinal Chemistry

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is primarily recognized as an impurity of cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the properties of this compound is crucial for ensuring the safety and efficacy of cabozantinib formulations.

- Impurity Analysis : The presence of this compound in cabozantinib formulations necessitates rigorous analytical methods to quantify impurities to comply with regulatory standards. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity levels and identify impurities .

Pharmacological Studies

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

- Anti-cancer Activity : Due to its structural similarity to cabozantinib, studies have explored its potential inhibitory effects on cancer cell proliferation and angiogenesis.

- Targeted Therapy Development : Investigating the structure-activity relationship (SAR) can lead to the development of new derivatives that may enhance therapeutic efficacy while reducing side effects .

Case Study 1: Impurity Profiling in Cabozantinib

A study focused on the impurity profiling of cabozantinib highlighted the significance of this compound as a critical impurity. The research utilized advanced chromatographic techniques to isolate and characterize this compound, emphasizing its impact on the overall safety profile of the drug .

Case Study 2: Synthesis and Yield Optimization

Research into the synthesis of this compound demonstrated an 88% yield under optimized conditions using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent in N,N-dimethylacetamide. This study provides insights into efficient synthetic routes that can be applied in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Fluorophenyl)-N’-(4-methoxyphenyl)cyclopropane-1,1-dicarboxamide

- N-(4-Chlorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

- N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxylate

Uniqueness

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Actividad Biológica

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide, also known by its CAS number 849217-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.32 g/mol. The structure features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with 4-aminophenol and 1-(4-fluorophenyl)carbamic acid.

- Reaction Conditions : The reaction is conducted in a solvent such as dimethylacetamide (DMA) with the addition of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

- Purification : The final product is purified through crystallization or chromatography to achieve high purity (>95%) .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been evaluated for its inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound has shown potential as a dual inhibitor targeting specific kinases involved in cancer progression, notably Mer and c-Met kinases. In studies, it demonstrated IC50 values ranging from 8.1 nM to 462 nM against Mer kinase, indicating potent activity .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| A | Mer | 8.1 |

| B | c-Met | 144.0 |

| C | Mer | 462.0 |

Antioxidant Properties

In addition to its anticancer activity, this compound has been evaluated for antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

- Study Findings : In vitro assays have shown that the compound exhibits moderate antioxidant activity, contributing to its potential therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains.

- In Vitro Results : The compound was tested against various pathogens with promising results, although further studies are needed to establish its efficacy and mechanism of action .

Case Study 1: Inhibition of Cancer Cell Growth

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability in a dose-dependent manner.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of this compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The results showed that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Propiedades

IUPAC Name |

1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFMBVMXIPQPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727978 | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-60-3 | |

| Record name | N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.